molecular formula C9H16 B010741 Cyclohexene, 1-ethyl-2-methyl- CAS No. 19780-54-2

Cyclohexene, 1-ethyl-2-methyl-

Cat. No.: B010741
CAS No.: 19780-54-2
M. Wt: 124.22 g/mol
InChI Key: CPCWTCKHZOBWJT-UHFFFAOYSA-N
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Description

Significance and Research Context of Substituted Cyclohexenes

Substituted cyclohexenes are a pivotal class of organic compounds with broad relevance in both academic research and industrial applications. Their rigid, cyclic structure, combined with the reactivity of the double bond, makes them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. ontosight.aimdpi.com

The-presence of substituents on the cyclohexene (B86901) ring profoundly influences its chemical and physical properties. These substituents can direct the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. Researchers actively explore the effects of different substitution patterns on reaction rates and selectivity, particularly in reactions such as photo-oxygenation. rsc.orgmiami.edu The study of substituted cyclohexenes, therefore, provides fundamental insights into reaction mechanisms, stereochemistry, and the structure-activity relationships of cyclic compounds.

Academic Importance as a Model Compound for Cyclic Alkenes

Cyclohexene, 1-ethyl-2-methyl- serves as an excellent model compound for understanding the chemistry of cyclic alkenes. Its well-defined structure allows for the detailed study of how alkyl substituents affect the reactivity of the carbon-carbon double bond within a cyclic system. The interplay between the ethyl and methyl groups influences the regioselectivity and stereoselectivity of addition reactions, providing a clear example of steric hindrance and electronic effects.

In academic settings, this compound is often used to illustrate fundamental concepts in organic chemistry, including:

Nomenclature of cyclic and unsaturated hydrocarbons: The IUPAC naming system is precisely applied to define its structure. nih.govopenstax.org

Stereoisomerism: The potential for cis-trans isomerism and the presence of chiral centers in its derivatives offer a practical context for teaching stereochemistry. masterorganicchemistry.com

Reaction Mechanisms: It is an ideal substrate for studying various reaction types, such as hydrogenation, halogenation, and hydration, allowing for a detailed examination of the reaction intermediates and transition states. ontosight.ai

The study of Cyclohexene, 1-ethyl-2-methyl- and its reactions provides a solid foundation for students and researchers to grasp the complexities of cyclic alkene chemistry.

Physicochemical Properties of Cyclohexene, 1-ethyl-2-methyl-

PropertyValue
Molecular Formula C9H16
Molecular Weight 124.22 g/mol nih.govontosight.ai
IUPAC Name 1-ethyl-2-methylcyclohexene nih.gov
CAS Number 19780-54-2 nih.gov
Boiling Point ~170-180°C ontosight.ai
Density < 1 g/cm³ ontosight.ai
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCWTCKHZOBWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066528
Record name Cyclohexene, 1-ethyl-2-methyl-
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Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-54-2
Record name 1-Ethyl-2-methylcyclohexene
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Record name Cyclohexene, 1-ethyl-2-methyl-
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Record name Cyclohexene, 1-ethyl-2-methyl-
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Record name Cyclohexene, 1-ethyl-2-methyl-
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Synthetic Methodologies for Cyclohexene, 1 Ethyl 2 Methyl

Alkylation Approaches for Cyclohexene (B86901) Ring Formation

Alkylation methods are a cornerstone in the synthesis of substituted cyclohexene derivatives. These reactions involve the introduction of ethyl and methyl groups onto a pre-existing cyclohexene or cyclohexane (B81311) precursor.

Alkylation of Cyclohexene Precursors

The direct alkylation of cyclohexene or its derivatives is a common strategy. ontosight.ai Friedel-Crafts alkylation, for instance, can be employed to introduce an ethyl group onto a methylcyclohexane (B89554) precursor using an ethyl halide and a Lewis acid catalyst like aluminum chloride. Another approach involves the use of organometallic reagents. For example, the reaction of an appropriate Grignard reagent, such as ethylmagnesium bromide, with 2-methylcyclohexanone (B44802) can form a tertiary alcohol intermediate. Subsequent dehydration of this alcohol yields the desired 1-ethyl-2-methyl-cyclohexene.

A scalable method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) has also been developed. This process utilizes the alkylation of the corresponding ketodimethyl hydrazones, followed by hydrolysis, to produce C-alkylated products in high yields. nih.gov This method is particularly useful for creating 'quaternized' cyclohexane building blocks for natural product synthesis. nih.gov

Alkylation MethodPrecursorReagentsKey Features
Friedel-Crafts Alkylation1-MethylcyclohexaneEthyl chloride, AlCl₃Introduces ethyl group.
Grignard Reaction2-MethylcyclohexanoneEthylmagnesium bromideForms a tertiary alcohol intermediate.
Hydrazone Alkylation2-Methylcyclohexane-1,3-dioneAlkyl halides, KH, Cu(OAc)₂High-yielding, C-selective alkylation. nih.gov

Regioselective Considerations in Alkylation Reactions

Regioselectivity is a critical factor in the alkylation of cyclohexene precursors to ensure the correct placement of the ethyl and methyl groups. In reactions like the Friedel-Crafts alkylation, the position of the incoming electrophile is directed by the existing substituent on the ring. The presence of a methyl group on the cyclohexene ring will influence the position of the subsequent ethylation.

In the context of indole (B1671886) derivatives, it has been shown that the regioselectivity of C-H alkylation can be controlled by the nature of the alkene substrate, allowing for either Markovnikov or anti-Markovnikov addition. acs.org This principle of directing group influence and substrate control is fundamental to achieving the desired 1-ethyl-2-methyl substitution pattern on the cyclohexene ring. The choice of catalyst and reaction conditions also plays a significant role in directing the regiochemical outcome. For example, in the alkylation of phenols with cyclohexene, heterogeneous catalysts like Amberlyst-15 showed a constant ortho/para ratio, while homogeneous catalysts like methanesulfonic acid resulted in a variable ratio. unive.it

Dehydration Routes for Cyclohexene Ring Generation

The elimination of water from a substituted cyclohexanol (B46403) is a classic and effective method for generating a cyclohexene double bond.

Dehydration of Substituted Cyclohexanols

The acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol (B1614814) is a direct route to 1-ethyl-2-methyl-cyclohexene. ontosight.ai This reaction typically proceeds via an E1 mechanism, where the hydroxyl group is protonated by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group (water). labarchives.comlibretexts.org The departure of water results in a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond. labarchives.com The reaction equilibrium can be shifted towards the alkene product by distilling it off as it forms, taking advantage of its lower boiling point compared to the alcohol. libretexts.org

The dehydration of 2-methylcyclohexanol (B165396) is a well-studied example that illustrates the principles applicable to the synthesis of 1-ethyl-2-methyl-cyclohexene. labarchives.comresearchgate.net The reaction typically yields a mixture of alkene isomers, with the major product being the most stable, more substituted alkene, in accordance with Zaitsev's rule. labarchives.com

Alcohol PrecursorDehydration ConditionsProduct
1-Ethyl-2-methylcyclohexanolAcid catalyst (e.g., H₂SO₄, H₃PO₄), heat1-Ethyl-2-methyl-cyclohexene
cis- and trans-2-MethylcyclohexanolWarm sulfuric acid1-Methylcyclohexene (major), 3-methylcyclohexene

Stereochemical Outcomes in Dehydration Reactions

The stereochemistry of the starting alcohol can significantly influence the product distribution in dehydration reactions. For instance, the dehydration of the cis and trans isomers of 2-methylcyclohexanol can lead to different ratios of alkene products. researchgate.netacs.org While acid-catalyzed dehydration of both isomers of 2-methylcyclohexanol primarily yields the Zaitsev product (1-methylcyclohexene), elimination reactions under basic conditions (e.g., tosylation followed by treatment with a strong base) show greater stereochemical control. vaia.com In these cases, the tosylate of cis-2-methylcyclohexanol (B1584281) gives mostly 1-methylcyclohexene, whereas the tosylate of the trans-isomer yields exclusively 3-methylcyclohexene. vaia.com This is because the E2 elimination requires an anti-periplanar arrangement between the leaving group and the proton being removed. vaia.com These findings highlight the importance of stereoelectronic effects in determining the regiochemical outcome of elimination reactions.

Multi-Component Condensation Strategies for Cyclohexene, 1-ethyl-2-methyl- Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical approach to synthesizing complex molecules. mdpi.com While a specific MCR for the direct synthesis of 1-ethyl-2-methyl-cyclohexene is not prominently described, the principles of MCRs can be applied to construct highly substituted cyclohexane and cyclohexene derivatives.

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known three-component reaction that forms a dihydropyridine ring. frontiersin.org Similar strategies involving the condensation of an aldehyde, a β-keto ester, and an ammonia (B1221849) source could be adapted to form functionalized cyclohexenone systems. frontiersin.org Subsequent modification of the resulting product could then lead to the desired 1-ethyl-2-methyl-cyclohexene structure. The synthesis of thiophene (B33073) derivatives through MCRs often involves a Knoevenagel condensation of a ketone (like cyclohexanone) with an active methylene (B1212753) compound, followed by the addition of sulfur. tandfonline.com This demonstrates how cyclic ketones can be used as building blocks in MCRs to create new heterocyclic and carbocyclic systems.

The development of novel MCRs remains an active area of research, and it is conceivable that a one-pot synthesis of 1-ethyl-2-methyl-cyclohexene or its derivatives could be achieved through the careful selection of starting materials and catalysts.

Catalytic Approaches in Cyclohexene, 1-ethyl-2-methyl- Synthesis

The synthesis of Cyclohexene, 1-ethyl-2-methyl- can be achieved through various catalytic methods, each with its own set of conditions and outcomes. These methods primarily involve the formation of the cyclohexene ring and the introduction of the ethyl and methyl substituents.

One common approach is the acid-catalyzed dehydration of alcohols . For instance, the dehydration of 2-ethyl-1-methylcyclohexanol can yield 1-ethyl-2-methylcyclohexene. This reaction is typically carried out using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. quora.com The mechanism proceeds via an E1 pathway, involving the formation of a carbocation intermediate. bluffton.edu However, this method can lead to a mixture of isomeric alkenes, including the desired product and other isomers like 3-ethyl-2-methylcyclohexene, due to the possibility of rearrangements and the removal of protons from different adjacent carbons. quora.com The product distribution is often governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. quora.com

Another significant catalytic method is the catalytic hydrogenation of aromatic precursors . Substituted benzene (B151609) derivatives, such as a corresponding ethyl- and methyl-substituted toluene (B28343) or xylene, can be hydrogenated under high pressure and temperature to yield the saturated cyclohexane derivative. chegg.com Subsequent controlled dehydrogenation could potentially yield the target cyclohexene. Common catalysts for hydrogenation include palladium on carbon (Pd/C) and Raney Nickel. chegg.com

The Wittig reaction offers a highly regioselective method for alkene synthesis. libretexts.orglibretexts.org This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide. To synthesize 1-ethyl-2-methylcyclohexene, 2-methylcyclohexanone could be reacted with an ethylidenephosphorane. A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, thus avoiding the formation of isomeric mixtures often seen in elimination reactions. libretexts.orglibretexts.org

Grignard reactions provide a versatile route for the formation of the precursor alcohol needed for dehydration. For example, the reaction of 2-methylcyclohexanone with ethylmagnesium bromide (a Grignard reagent) would yield 1-ethyl-2-methylcyclohexanol. vaia.com Subsequent acid-catalyzed dehydration would then produce the target alkene. quora.com

The Diels-Alder reaction , a powerful tool for forming six-membered rings, can also be considered for the synthesis of derivatives of 1-ethyl-2-methylcyclohexene. lkouniv.ac.in This [4+2] cycloaddition reaction would involve a conjugated diene and a dienophile. For the specific target, a diene such as 2-methyl-1,3-butadiene could react with an appropriate dienophile. slideshare.net

Table 1: Overview of Catalytic Synthetic Methods for Cyclohexene, 1-ethyl-2-methyl- and its Precursors

Catalytic MethodPrecursor(s)Catalyst(s)Typical ConditionsProduct(s)
Acid-Catalyzed Dehydration2-Ethyl-1-methylcyclohexanolH₂SO₄, H₃PO₄HeatMixture of alkene isomers, including 1-ethyl-2-methylcyclohexene
Catalytic HydrogenationEthyl- and methyl-substituted benzenePd/C, Raney NickelHigh pressure and temperature1-Ethyl-2-methylcyclohexane
Wittig Reaction2-Methylcyclohexanone, EthylidenephosphoraneStrong base (e.g., BuLi)Anhydrous conditions1-Ethyl-2-methylcyclohexene
Grignard Reaction2-Methylcyclohexanone, Ethyl halide, MgDiethyl etherAnhydrous conditions1-Ethyl-2-methylcyclohexanol
Diels-Alder ReactionSubstituted diene and dienophileHeat or Lewis AcidVariesSubstituted cyclohexene derivative

Retrosynthetic Analysis of Cyclohexene, 1-ethyl-2-methyl- and its Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. bluffton.eduslideshare.net This process involves breaking down the target molecule through a series of "disconnections," which are the reverse of known chemical reactions.

For Cyclohexene, 1-ethyl-2-methyl- , a logical disconnection is across the carbon-carbon double bond, which is a common feature to install via elimination or Wittig-type reactions. This leads to a precursor alcohol or a ketone.

Disconnection Approach 1: Based on Dehydration

A primary retrosynthetic step is the functional group interconversion (FGI) of the alkene to an alcohol. This leads to the tertiary alcohol, 1-ethyl-2-methylcyclohexanol .

Target Molecule: Cyclohexene, 1-ethyl-2-methyl-

Transform: Functional Group Interconversion (Alkene -> Alcohol)

Precursor: 1-Ethyl-2-methylcyclohexanol

This alcohol can be further disconnected at the carbon bearing the hydroxyl group. This disconnection corresponds to the forward reaction of a Grignard reagent with a ketone. This breaks the molecule into two synthons: a 2-methylcyclohexanone synthon and an ethyl nucleophile synthon.

Precursor: 1-Ethyl-2-methylcyclohexanol

Transform: C-C Disconnection (Grignard Addition)

Synthons: 2-Methylcyclohexanone cation and Ethyl anion

Synthetic Equivalents: 2-Methylcyclohexanone and Ethylmagnesium bromide (or Ethyllithium)

2-Methylcyclohexanone is a readily available starting material. It can be synthesized from cyclohexanone (B45756) through enolate alkylation. quora.com

Disconnection Approach 2: Based on the Wittig Reaction

Another powerful disconnection strategy for alkenes is based on the Wittig reaction. This involves disconnecting the double bond to a carbonyl compound and a phosphorus ylide.

Target Molecule: Cyclohexene, 1-ethyl-2-methyl-

Transform: C=C Disconnection (Wittig Reaction)

Synthons: 2-Methylcyclohexanone and an ethylidene phosphonium (B103445) ylide

Synthetic Equivalents: 2-Methylcyclohexanone and Ethyltriphenylphosphonium halide (treated with a strong base)

This approach is advantageous due to its high regioselectivity, directly forming the desired trisubstituted alkene without the risk of isomeric byproducts from rearrangement. libretexts.orglibretexts.org

Retrosynthetic Analysis of a Saturated Derivative: 1-Ethyl-2-methylcyclohexane

For the saturated derivative, 1-ethyl-2-methylcyclohexane , the most straightforward retrosynthetic step is the disconnection of the corresponding alkene via hydrogenation.

Target Molecule: 1-Ethyl-2-methylcyclohexane

Transform: C=C Disconnection (Hydrogenation)

Precursor: Cyclohexene, 1-ethyl-2-methyl-

The synthesis of the alkene precursor would then follow one of the pathways outlined above. Alternatively, one could envision the direct hydrogenation of an aromatic precursor.

Target Molecule: 1-Ethyl-2-methylcyclohexane

Transform: Aromatic Ring Reduction

Precursor: 1-Ethyl-2-methylbenzene (or other isomers of ethyl-methyl-benzene)

Table 2: Retrosynthetic Disconnections for Cyclohexene, 1-ethyl-2-methyl-

Target MoleculeDisconnection StrategyKey Precursor(s)Corresponding Forward Reaction
Cyclohexene, 1-ethyl-2-methyl-Dehydration1-Ethyl-2-methylcyclohexanolAcid-catalyzed elimination
1-Ethyl-2-methylcyclohexanolGrignard Addition2-Methylcyclohexanone, Ethylmagnesium bromideNucleophilic addition
Cyclohexene, 1-ethyl-2-methyl-Wittig Reaction2-Methylcyclohexanone, Ethyltriphenylphosphonium halideYlide addition to a ketone
1-Ethyl-2-methylcyclohexaneHydrogenationCyclohexene, 1-ethyl-2-methyl-Catalytic hydrogenation

Reactivity and Transformations of Cyclohexene, 1 Ethyl 2 Methyl

Electrophilic Addition Reactions to the Cyclohexene (B86901) Double Bond

The double bond in 1-ethyl-2-methylcyclohexene is a region of high electron density, making it susceptible to attack by electrophiles. This initiates a class of reactions known as electrophilic additions, where the pi bond is broken and two new sigma bonds are formed. masterorganicchemistry.com These reactions are fundamental to the chemical behavior of this cycloalkene.

Mechanistic Pathways of Protonation and Nucleophilic Attack

The generally accepted mechanism for electrophilic addition to alkenes, including 1-ethyl-2-methylcyclohexene, proceeds through a two-step pathway. msu.edu The initial step involves the attack of the electron-rich double bond on an electrophile, such as a proton (H+) from a strong acid like hydrochloric acid (HCl). msu.educhegg.com This protonation of the double bond leads to the formation of a carbocation intermediate. msu.eduquora.com The stability of this carbocation is a crucial factor in determining the reaction's progression. msu.edu

Following the formation of the carbocation, a nucleophile, which can be the conjugate base of the acid (e.g., Cl-), attacks the positively charged carbon. msu.edu This results in the final addition product. The first step, the formation of the carbocation, is the slow, rate-determining step of the reaction. msu.edu

For instance, in the acid-catalyzed hydration of alkenes, a small amount of a strong acid like sulfuric acid (H2SO4) is used to protonate the alkene, forming a carbocation. libretexts.org A water molecule then acts as the nucleophile, attacking the carbocation. A subsequent deprotonation step by water regenerates the acid catalyst and yields an alcohol. libretexts.org

Regioselectivity in Addition Reactions

The addition of an unsymmetrical reagent, such as a hydrogen halide (HX), to an unsymmetrically substituted alkene like 1-ethyl-2-methylcyclohexene can potentially lead to two different constitutional isomers. masterorganicchemistry.commsu.edu However, these reactions are often highly regioselective, meaning one isomer is formed preferentially over the other. msu.edu This selectivity is governed by Markovnikov's rule. unizin.orglibretexts.org

Markovnikov's rule states that in the addition of HX to an alkene, the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms, while the 'X' group attaches to the carbon with fewer hydrogen atoms. libretexts.org A more modern restatement of this rule focuses on the stability of the carbocation intermediate: in the addition of HX to an alkene, the more stable carbocation is formed as the intermediate. unizin.orglibretexts.org

In the case of 1-ethyl-2-methylcyclohexene, both carbons of the double bond are trisubstituted. Protonation of either carbon atom leads to the formation of a tertiary carbocation. As both possible carbocations are tertiary, the reaction with a reagent like HCl is not expected to be highly regioselective, potentially leading to a mixture of products. chegg.com

Table 1: Predicted Products of Electrophilic Addition to 1-Ethyl-2-methylcyclohexene

ReactantReagentMajor Product(s)Minor Product(s)
1-Ethyl-2-methylcyclohexeneHCl1-Chloro-1-ethyl-2-methylcyclohexane and 2-Chloro-1-ethyl-1-methylcyclohexaneNone expected in significant amounts
1-Ethyl-2-methylcyclohexeneH₂O/H⁺1-Ethyl-2-methylcyclohexanol (B1614814) and 1-ethyl-6-methylcyclohexanol

This table is based on the general principles of electrophilic addition and Markovnikov's rule. The actual product distribution may vary depending on reaction conditions.

Stereochemical Control in Addition Reactions

The stereochemistry of electrophilic addition reactions is determined by the spatial arrangement of the atoms in the product molecules. pearson.com The pi bond of an alkene is planar, and the electrophile and nucleophile can add to the same face of the double bond (syn-addition) or to opposite faces (anti-addition). masterorganicchemistry.com

The specific stereochemical outcome depends on the reaction mechanism. For example, the addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite side, resulting in anti-addition. libretexts.org

In reactions that proceed through a carbocation intermediate, the nucleophile can generally attack from either face of the planar carbocation, potentially leading to a mixture of syn and anti addition products. masterorganicchemistry.com If the addition creates a new chiral center in an achiral starting material, a racemic mixture of enantiomers will be formed. If two new chiral centers are created, a mixture of diastereomers may result. msu.edu

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a common and efficient method for the reduction of the carbon-carbon double bond in alkenes to form alkanes. ontosight.ai For 1-ethyl-2-methylcyclohexene, this reaction yields 1-ethyl-2-methylcyclohexane. ontosight.aichegg.comchegg.com The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas (H₂). chegg.comchegg.com

Stereoselective Hydrogenation Methodologies

Catalytic hydrogenation of alkenes is generally a stereoselective process, with the two hydrogen atoms adding to the same face of the double bond. chegg.com This is known as syn-addition. The alkene adsorbs onto the surface of the metal catalyst, and then the hydrogen atoms are delivered to the double bond from the catalyst surface. chegg.com

For 1-ethyl-2-methylcyclohexene, syn-addition of hydrogen can occur from either the top face or the bottom face of the cyclohexene ring, leading to the formation of two possible stereoisomers of 1-ethyl-2-methylcyclohexane. reddit.com The stereoselectivity can be influenced by the choice of catalyst and reaction conditions. For example, certain catalysts may favor the approach of the alkene from the less sterically hindered side.

Diastereoselectivity in Catalytic Hydrogenation Systems

When the hydrogenation of an alkene can lead to the formation of diastereomers, the reaction is said to be diastereoselective if one diastereomer is formed in greater amounts than the other. caltech.edu The degree of diastereoselectivity in the catalytic hydrogenation of substituted cyclohexenes can be influenced by several factors, including the nature of the catalyst metal and the presence of additives. capes.gov.brresearchgate.netresearchgate.net

Studies on related systems, such as the hydrogenation of dimethylcyclohexenes, have shown that the ratio of cis to trans isomers formed can vary significantly depending on the platinum group metal used as the catalyst. capes.gov.br For example, palladium catalysts have been observed to yield a higher proportion of the trans isomer compared to other metals like iridium, osmium, platinum, and rhodium. capes.gov.br This difference in stereoselectivity is often related to the isomerization activity of the metal catalyst. capes.gov.br

In the context of preparing specific stereoisomers for fine chemicals, diastereoselective hydrogenation is a crucial technique. researchgate.netethz.ch By carefully selecting the catalyst, solvent, and reaction conditions, it is possible to control the stereochemical outcome of the reduction of prochiral substrates. ethz.ch

Oxidative Transformations

Oxidative transformations of Cyclohexene, 1-ethyl-2-methyl- primarily involve the cleavage of the carbon-carbon double bond, leading to ring-opening and the formation of carbonyl-containing compounds.

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. masterorganicchemistry.comlibretexts.org The reaction of Cyclohexene, 1-ethyl-2-methyl- with ozone (O₃) proceeds through a mechanism involving the formation of a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable ozonide (1,2,4-trioxolane). masterorganicchemistry.comlibretexts.org Subsequent workup of the ozonide determines the final product profile.

A reductive workup, typically using dimethyl sulfide (B99878) ((CH₃)₂S) or zinc, cleaves the ozonide to yield carbonyl compounds without further oxidation. masterorganicchemistry.com In the case of Cyclohexene, 1-ethyl-2-methyl-, ozonolysis followed by a reductive workup breaks the double bond and opens the ring to form a single linear diketone. The specific product formed is 3,8-dioxodecane. chegg.comaskfilo.com

The reaction can be summarized as follows:

Cycloaddition: Ozone adds across the double bond of 1-ethyl-2-methylcyclohexene to form the initial, unstable molozonide.

Rearrangement: The molozonide decomposes and recombines to form the more stable 1,2,4-trioxolane (B1211807) intermediate.

Reductive Cleavage: Treatment with a reducing agent like dimethyl sulfide breaks the ozonide, yielding the final diketone product and dimethyl sulfoxide (B87167) (DMSO).

Table 1: Products of Reductive Ozonolysis of Cyclohexene, 1-ethyl-2-methyl-

Starting Material Reagents Major Organic Product

Conversely, an oxidative workup, often employing hydrogen peroxide (H₂O₂), would oxidize any initially formed aldehyde groups to carboxylic acids. masterorganicchemistry.com Since the ozonolysis of 1-ethyl-2-methylcyclohexene yields two ketone functionalities, the product of an oxidative workup would be the same as the reductive workup: 3,8-dioxodecane.

The ozonolysis of alkenes proceeds via the formation of highly reactive carbonyl oxide species known as Criegee intermediates. wikipedia.orgrsc.org These intermediates are formed during the decomposition of the initial molozonide. The molozonide cleaves to form a carbonyl compound and a Criegee intermediate. wikipedia.org

For the unsymmetrical alkene, Cyclohexene, 1-ethyl-2-methyl-, the cleavage of the primary ozonide can theoretically proceed in two ways, leading to two different pairs of a carbonyl and a Criegee intermediate before they recombine to form the final ozonide.

Pathway A: Cleavage yields butan-2-one and a six-carbon Criegee intermediate.

Pathway B: Cleavage yields a seven-carbon ketone and a two-carbon Criegee intermediate, (CH₃)₂COO (methyl-ethyl Criegee intermediate). osti.gov

These Criegee intermediates are transient species. While they primarily recombine in solution to form the secondary ozonide, they are significant in atmospheric chemistry where they can be stabilized and react with other atmospheric species like SO₂ and NO₂. wikipedia.orgrsc.org The structure of the alkene influences the nature and subsequent reactions of the Criegee intermediates formed. ucf.edu

Besides ozonolysis, other strong oxidizing agents can induce the cleavage of the double bond in Cyclohexene, 1-ethyl-2-methyl-, leading to ring-opening. A common reagent for this transformation is hot, acidic potassium permanganate (B83412) (KMnO₄). chemistrysteps.comchemguide.co.uk

Under these vigorous conditions, the alkene is cleaved at the double bond. Any carbon atom of the double bond that is bonded to another carbon atom is converted into a ketone. If it is bonded to a hydrogen atom, it is oxidized to a carboxylic acid. chemistrysteps.com In the case of the trisubstituted 1-ethyl-2-methylcyclohexene, both carbons of the double bond are attached to other carbon atoms. Therefore, strong oxidation with KMnO₄ will cleave the ring and yield the same diketone, 3,8-dioxodecane, as seen in ozonolysis.

A two-step alternative involves initial syn-dihydroxylation with cold, dilute KMnO₄ or osmium tetroxide (OsO₄) to form a diol, followed by cleavage of the diol with periodic acid (HIO₄). libretexts.org This sequence also results in the formation of 3,8-dioxodecane.

Table 2: Products of Other Oxidative Ring Opening Reactions

Starting Material Reagents Major Organic Product
Cyclohexene, 1-ethyl-2-methyl- Hot, acidic KMnO₄ 3,8-Dioxodecane

Formation of Criegee Intermediates during Ozonolysis

Cycloaddition Reactions

The double bond in Cyclohexene, 1-ethyl-2-methyl- can participate in cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In this context, Cyclohexene, 1-ethyl-2-methyl- can act as the dienophile, reacting with a diene. The reaction involves the formation of two new carbon-carbon sigma bonds in a single, concerted step. wikipedia.orgmendelset.com

As a trisubstituted alkene, Cyclohexene, 1-ethyl-2-methyl- is an electron-rich dienophile. Its reactivity in Diels-Alder reactions is generally enhanced when paired with an electron-poor diene. However, sterically hindered dienophiles can exhibit reduced reactivity. ucla.edu The reaction of Cyclohexene, 1-ethyl-2-methyl- with a simple conjugated diene like 1,3-butadiene (B125203) would require elevated temperatures and would result in the formation of a bicyclic system. The stereochemistry of the substituents on the dienophile is retained in the product. mendelset.com

Table 3: Hypothetical Diels-Alder Reaction Profile

Dienophile Diene Expected Product
Cyclohexene, 1-ethyl-2-methyl- 1,3-Butadiene 1-ethyl-2-methylbicyclo[4.4.0]dec-8-ene

Under certain conditions, such as in the presence of strong acids, Cyclohexene, 1-ethyl-2-methyl- can undergo rearrangement and isomerization reactions. These reactions typically proceed through carbocation intermediates, with the double bond migrating to form a more stable alkene.

Acid-catalyzed isomerization can lead to a mixture of isomeric methyl-ethyl-cyclohexenes. Protonation of the double bond of 1-ethyl-2-methylcyclohexene leads to a tertiary carbocation. A subsequent deprotonation from an adjacent carbon can result in the migration of the double bond. For instance, removal of a proton from the other adjacent carbon on the ring could lead to the formation of 1-ethyl-6-methylcyclohexene. The relative stability of the resulting alkenes (Zaitsev's rule) often dictates the product distribution, favoring the most substituted double bond.

Acid-catalyzed hydration of similar substituted cyclohexenes, like 1-methylcyclohexene, proceeds via the formation of the most stable carbocation to yield a tertiary alcohol, in that case, 1-methylcyclohexanol. libretexts.orgdoubtnut.com By analogy, the acid-catalyzed hydration of 1-ethyl-2-methylcyclohexene would be expected to proceed through a tertiary carbocation at C1, leading to the formation of 1-ethyl-2-methylcyclohexan-1-ol.

Diels-Alder Reactions Involving Cyclohexene, 1-ethyl-2-methyl-

Derivatization Strategies and Functional Group Interconversions of Cyclohexene, 1-ethyl-2-methyl-

The chemical reactivity of 1-ethyl-2-methylcyclohexene is primarily dictated by its trisubstituted carbon-carbon double bond. This functional group serves as a versatile handle for a wide array of transformations, allowing for the synthesis of diverse derivatives. Functional group interconversion strategies focus on leveraging the nucleophilicity of the π-bond to introduce new functionalities through addition, oxidation, and other reaction pathways. These transformations are fundamental in synthetic organic chemistry for creating more complex molecular architectures from simple alkene precursors. ontosight.ailkouniv.ac.inimperial.ac.uk

Addition Reactions

The double bond of 1-ethyl-2-methylcyclohexene is susceptible to attack by electrophiles, leading to a variety of addition products. These reactions are often regioselective, with the outcome governed by the stability of the intermediate carbocation (Markovnikov's rule) or by the specific mechanism of the chosen reagents. libretexts.org

Hydration: In the presence of an acid catalyst such as sulfuric acid (H₂SO₄), 1-ethyl-2-methylcyclohexene can undergo hydration to yield 1-ethyl-2-methylcyclohexanol. The mechanism proceeds via protonation of the double bond to form the more stable tertiary carbocation, followed by nucleophilic attack by water. libretexts.orgdoubtnut.com This reaction is a direct method for converting the alkene into a tertiary alcohol.

Hydrogenation: The alkene can be reduced to its corresponding saturated alkane, 1-ethyl-2-methylcyclohexane, through catalytic hydrogenation. ontosight.aichegg.com This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. chegg.com This transformation effectively removes the double bond, converting the unsaturated cyclic hydrocarbon into a fully saturated one. ontosight.ai

Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are classic electrophilic addition reactions for alkenes. ontosight.ailibretexts.org The addition of a hydrogen halide to 1-ethyl-2-methylcyclohexene is expected to follow Markovnikov's rule, where the halide adds to the more substituted carbon atom of the original double bond. libretexts.org

Interactive Table: Key Addition Reactions

Reaction Type Reagents & Conditions Product Transformation Description
Hydration H₂O, H₂SO₄ (cat.) 1-Ethyl-2-methylcyclohexanol Addition of water across the double bond to form a tertiary alcohol. libretexts.org
Hydrogenation H₂, Pd/C or Raney Ni 1-Ethyl-2-methylcyclohexane Saturation of the double bond to form the corresponding alkane. chegg.com
Hydrobromination HBr 1-Bromo-1-ethyl-2-methylcyclohexane Markovnikov addition of hydrogen bromide to yield a tertiary alkyl halide. libretexts.orglibretexts.org

Oxidation Reactions

Oxidation of 1-ethyl-2-methylcyclohexene can lead to a variety of oxygenated derivatives, depending on the reagents and conditions employed. These reactions can introduce hydroxyl, epoxide, or carbonyl functionalities.

Epoxidation: The reaction of 1-ethyl-2-methylcyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide. lumenlearning.com This reaction is a concerted process that adds an oxygen atom across the double bond, creating a three-membered oxirane ring. imperial.ac.uk The resulting 1-ethyl-2-methyl-7-oxabicyclo[4.1.0]heptane is a valuable intermediate that can undergo further nucleophilic ring-opening reactions.

Dihydroxylation: The alkene can be converted into a diol (a compound with two hydroxyl groups). Using a reagent like cold, dilute, alkaline potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) results in syn-dihydroxylation, producing cis-1-ethyl-2-methylcyclohexane-1,2-diol. imperial.ac.ukquora.com The reaction with permanganate involves the formation of a cyclic manganate (B1198562) ester, which is then hydrolyzed. imperial.ac.uk

Oxidative Cleavage: More forceful oxidation using hot, concentrated, acidified potassium permanganate (KMnO₄) or ozonolysis (O₃) followed by a workup cleaves the carbon-carbon double bond entirely. libretexts.org For a trisubstituted alkene like 1-ethyl-2-methylcyclohexene, this cleavage would break the ring at the site of the double bond, yielding a keto-acid. Specifically, the expected product is 3-acetylheptanoic acid.

Interactive Table: Key Oxidation Reactions

Reaction Type Reagents & Conditions Product(s) Transformation Description
Epoxidation mCPBA 1-Ethyl-2-methyl-7-oxabicyclo[4.1.0]heptane Formation of an epoxide ring across the former double bond. lumenlearning.com

| Syn-Dihydroxylation | 1. OsO₄ or cold, dilute KMnO₄ 2. NaHSO₃/H₂O or NaOH | cis-1-Ethyl-2-methylcyclohexane-1,2-diol | Addition of two hydroxyl groups to the same face of the ring. imperial.ac.uk | | Oxidative Cleavage | 1. O₃ 2. H₂O₂/H₂O or Zn/H₂O | 3-Acetylheptanoic acid | Cleavage of the double bond to form a molecule with ketone and carboxylic acid functionalities. libretexts.org |

Stereochemistry and Conformational Analysis of Cyclohexene, 1 Ethyl 2 Methyl

Geometric Isomerism (cis/trans and E/Z Considerations)

Geometric isomerism in alkenes arises from restricted rotation around a double bond. For a molecule like 1-ethyl-2-methylcyclohexene, the double bond is trisubstituted, meaning three of the four carbons of the C=C bond are attached to non-hydrogen groups. In such cases, the cis/trans notation is often ambiguous. The more systematic Cahn-Ingold-Prelog (CIP) priority rules are used to assign E/Z notation.

To assign the configuration, priorities are given to the groups attached to each carbon of the double bond.

At C-1: The ethyl group (-CH₂CH₃) has a higher priority than the carbon at C-6 of the ring.

At C-2: The methyl group (-CH₃) has a higher priority than the carbon at C-3 of the ring.

Since the two higher-priority groups (ethyl at C-1 and methyl at C-2) are on the same side of the double bond, the molecule is designated as the (Z)-isomer . The term cis can be used colloquially in this context to describe the relationship between the ethyl and methyl groups across the double bond. However, E/Z notation is the unambiguous standard. siue.edu

For cyclic alkenes, ring strain generally forces the double bond to have a cis or Z geometry within the ring, especially for smaller rings like cyclohexene (B86901). siue.edu A trans or E configuration in a six-membered ring would introduce excessive strain, making it highly unstable.

Chiral Centers and Absolute Configuration

Chirality in a molecule arises when it is non-superimposable on its mirror image. In 1-ethyl-2-methylcyclohexene, the carbon atom at position 2 (C-2), which is bonded to a methyl group, a hydrogen atom, and two different carbon atoms of the ring (C-1 and C-3), is a stereocenter or chiral center.

The presence of this single chiral center means that 1-ethyl-2-methylcyclohexene can exist as a pair of enantiomers. These enantiomers are designated by their absolute configuration using the (R) or (S) notation, based on the CIP priority rules. libretexts.org

To determine the absolute configuration at C-2, the four attached groups are ranked by priority:

C-1 of the double bond: Highest priority.

Methyl group (-CH₃): Second priority.

C-3 of the ring: Third priority.

Hydrogen atom (H): Lowest priority.

By orienting the molecule so the lowest-priority group (hydrogen) points away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups determines the configuration. If the sequence is clockwise, it is (R); if counter-clockwise, it is (S). Therefore, the two enantiomers of this compound are (R)-1-ethyl-2-methylcyclohexene and (S)-1-ethyl-2-methylcyclohexene.

Conformational Dynamics of Substituted Cyclohexene Systems

Unlike the well-defined chair conformation of cyclohexane (B81311), the cyclohexene ring is constrained by the planarity of the C1-C2 double bond. This forces the C1, C2, C3, and C6 atoms to lie roughly in the same plane. Consequently, cyclohexene and its derivatives adopt a half-chair or sofa conformation as their most stable form. msu.educapes.gov.br In this conformation, two adjacent carbon atoms are out of the plane formed by the other four.

The ring can undergo a conformational inversion, similar to a ring-flip in cyclohexane, where the out-of-plane atoms switch their positions. For 1-ethyl-2-methylcyclohexene, this means an equilibrium exists between two half-chair conformers. The energy barrier for this interconversion is relatively low. msu.edu

The stability of the different half-chair conformations is heavily influenced by steric interactions, particularly allylic strain. wikipedia.orgwikipedia.org Allylic strain arises from steric hindrance between substituents on the double bond and substituents on adjacent allylic carbons (C-3 and C-6).

In 1-ethyl-2-methylcyclohexene, the primary steric interactions involve the ethyl and methyl groups.

A¹'³ Strain: This is the interaction between a substituent on the double bond (e.g., the methyl group at C-2) and a substituent on the adjacent allylic carbon (C-3).

Pseudo-axial vs. Pseudo-equatorial: Substituents on the non-planar carbons (C-4 and C-5) can occupy positions that are analogous to axial and equatorial positions in cyclohexane, termed pseudo-axial and pseudo-equatorial. Substituents prefer the pseudo-equatorial position to minimize steric strain. msu.edulibretexts.org

The relative energetic cost of placing substituents in axial-like positions is quantified by A-values. While A-values are defined for cyclohexane systems, the principle that larger groups prefer equatorial-like positions to avoid destabilizing 1,3-diaxial interactions holds true for cyclohexene conformations as well. wikipedia.org An ethyl group has a slightly higher A-value than a methyl group, indicating it has a stronger preference for an equatorial position.

Table 1: Steric Strain Parameters (A-Values) in Cyclohexane Systems

Substituent A-Value (kcal/mol)
-CH₃ (Methyl) 1.7
-CH₂CH₃ (Ethyl) 1.75

Note: A-values represent the energy difference between axial and equatorial conformations in monosubstituted cyclohexanes and serve as a proxy for steric bulk.

Ring Flexibility and Preferred Conformations

Diastereomeric Relationships and Their Implications for Synthesis

When another substituent is introduced onto the ring of 1-ethyl-2-methylcyclohexene, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other. For instance, creating a second chiral center at C-4 would result in diastereomers with different relative stereochemistries (e.g., (2R, 4R) vs. (2R, 4S)).

The synthesis of polysubstituted cyclohexanes often requires careful control of stereochemistry to obtain the desired diastereomer. nsf.gov Diastereoselective synthesis strategies are employed to influence the stereochemical outcome of a reaction. These methods often rely on the existing stereochemistry of the starting material or the use of chiral reagents or catalysts to favor the formation of one diastereomer over others. nih.govresearchgate.net

For example, a hydrogenation reaction of the double bond in 1-ethyl-2-methylcyclohexene would create two new chiral centers at C-1 and C-2, leading to the formation of 1-ethyl-2-methylcyclohexane. The approach of the hydrogen catalyst (from the top or bottom face of the ring) would be influenced by the steric bulk of the existing substituents, potentially leading to a diastereoselective outcome where one diastereomer (e.g., cis or trans) is formed in excess. libretexts.org The inherent conformational preferences and steric environment of the starting cyclohexene are critical in predicting and controlling the stereochemistry of the product. unacademy.com

Advanced Spectroscopic Characterization of Cyclohexene, 1 Ethyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of "Cyclohexene, 1-ethyl-2-methyl-". Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon skeleton and the stereochemical arrangement of the substituents.

Proton NMR (¹H NMR) is instrumental in defining the stereochemistry of "Cyclohexene, 1-ethyl-2-methyl-". The chemical shifts (δ) and coupling constants (J) of the protons provide valuable information about their local electronic environment and spatial relationships with neighboring protons. For instance, the relative positions of the ethyl and methyl groups, whether cis or trans to each other, can be determined by analyzing the coupling patterns and through-space interactions observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).

Proton Assignment Typical Chemical Shift (δ, ppm)
Vinylic Proton5.3 - 5.5
Allylic Protons1.9 - 2.1
Ethyl Group (-CH2-)1.9 - 2.1 (allylic)
Ethyl Group (-CH3)~1.0
Methyl Group (-CH3)~1.6 (allylic)
Cyclohexene (B86901) Ring Protons1.2 - 1.9

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific stereoisomer.

Carbon Assignment Typical Chemical Shift (δ, ppm)
C1 (quaternary, C=C)130 - 140
C2 (quaternary, C=C)120 - 130
Ethyl Group (-CH2-)25 - 30
Ethyl Group (-CH3)12 - 16
Methyl Group (-CH3)20 - 25
Cyclohexene Ring Carbons20 - 40

Note: These are approximate chemical shift ranges and can vary.

To gain deeper insights into the three-dimensional structure and conformational dynamics of "Cyclohexene, 1-ethyl-2-methyl-", advanced NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships within the molecule, helping to trace the connectivity of the spin systems.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, especially around quaternary centers.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is essential for determining the stereochemical relationship (cis/trans) between the ethyl and methyl substituents.

Carbon-13 NMR for Structural Confirmation

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns.nist.govnist.gov

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "Cyclohexene, 1-ethyl-2-methyl-". nist.govnist.gov The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For "Cyclohexene, 1-ethyl-2-methyl-", with a molecular formula of C₉H₁₆, the expected molecular weight is approximately 124.23 g/mol . chemspider.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule tends to fragment in predictable ways, and the analysis of these fragment ions can help to confirm the presence of the ethyl and methyl groups and the cyclohexene ring.

Ion m/z Identity
[M]⁺124Molecular Ion
[M-CH₃]⁺109Loss of a methyl group
[M-C₂H₅]⁺95Loss of an ethyl group
Further FragmentsvariousRetro-Diels-Alder and other rearrangements

Infrared (IR) Spectroscopy for Functional Group Identification.nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in "Cyclohexene, 1-ethyl-2-methyl-". nist.gov The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

Key vibrational modes for "Cyclohexene, 1-ethyl-2-methyl-" include:

C=C Stretch: A characteristic absorption in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond within the cyclohexene ring.

=C-H Stretch: The stretching vibration of the hydrogen atom attached to the double-bonded carbon typically appears above 3000 cm⁻¹.

C-H Stretch (sp³): The stretching vibrations of the C-H bonds of the ethyl and methyl groups, as well as the saturated part of the cyclohexene ring, are observed just below 3000 cm⁻¹.

C-H Bend: Bending vibrations for the various C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Vibrational Mode Typical Wavenumber (cm⁻¹)
=C-H Stretch3015 - 3050
C-H Stretch (sp³)2850 - 2960
C=C Stretch1640 - 1680
CH₂ Bend1430 - 1470
CH₃ Bend1370 - 1390

X-ray Crystallography for Solid-State Structural Determination of Derivatives.benchchem.com

While obtaining a suitable single crystal of "Cyclohexene, 1-ethyl-2-methyl-" itself for X-ray crystallography can be challenging due to its liquid nature at room temperature, the technique can be applied to its solid derivatives. By synthesizing a crystalline derivative, X-ray diffraction can provide an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the stereochemical arrangement of the substituents. This data can then be used to corroborate the structural information obtained from spectroscopic methods in solution. Studies on similar cyclohexane (B81311) derivatives have demonstrated the utility of X-ray diffraction in confirming conformational preferences and the effects of substituents on the ring structure. uni.eduaps.orguni.edu For instance, research on ethyl 4-[(5-methyl-3-isooxazoly)amino]-6-methyl-2-oxo-3-cyclohexane-1-carboxylate, a complex cyclohexene derivative, showcased the power of X-ray crystallography in elucidating its detailed three-dimensional structure. researchgate.net

Computational Chemistry and Theoretical Studies of Cyclohexene, 1 Ethyl 2 Methyl

Quantum Chemical Calculations for Energetic and Structural Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and, consequently, the molecule's energy and preferred three-dimensional structure.

The cyclohexene (B86901) ring adopts a half-chair conformation to minimize steric and torsional strain. The presence of ethyl and methyl substituents on the double bond and adjacent carbon, respectively, gives rise to several possible conformers. The primary source of conformational isomerism in 1-ethyl-2-methyl-cyclohexene would be the orientation of the ethyl group and the pseudo-axial or pseudo-equatorial position of the methyl group on the adjacent sp³-hybridized carbon.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the relative energies of these different conformers. nih.gov By comparing the total electronic energies of the optimized geometries of each conformer, their relative stabilities can be determined. The energy difference between conformers is a critical factor, as it dictates their relative populations at equilibrium according to the Boltzmann distribution. For instance, in related substituted cyclohexanes, the energy cost of placing a substituent in an axial position due to steric interactions (1,3-diaxial interactions) is a well-studied phenomenon. pearson.commvpsvktcollege.ac.in While the geometry of cyclohexene is different, similar steric principles apply. Calculations would likely show that conformers minimizing steric clash between the substituents and the rest of the ring are energetically favored.

Table 1: Hypothetical Relative Energies of 1-ethyl-2-methyl-cyclohexene Conformers This table is illustrative and represents typical data obtained from such calculations.

ConformerDescriptionComputational MethodRelative Energy (kcal/mol)
1Methyl group pseudo-equatorialDFT/B3LYP/6-31G(d)0.00 (Reference)
2Methyl group pseudo-axialDFT/B3LYP/6-31G(d)+1.5

Geometrical optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. qcware.com This provides the most stable three-dimensional structure of the molecule. For 1-ethyl-2-methyl-cyclohexene, this involves calculating the forces on each atom and adjusting their positions until those forces are negligible. qcware.com Standard theoretical levels for such optimizations include DFT methods like B3LYP with basis sets such as 6-31G(d) or larger for greater accuracy. acs.orgacs.org

Following optimization, a vibrational analysis is performed. acs.org This calculation serves two main purposes:

Confirmation of a Minimum: It confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary vibrational frequencies. acs.org A transition state, by contrast, will have exactly one imaginary frequency. libretexts.org

Prediction of Spectra: It calculates the harmonic vibrational frequencies and their corresponding intensities for infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Table 2: Representative Optimized Geometrical Parameters for 1-ethyl-2-methyl-cyclohexene This table is illustrative and shows the type of data generated from a geometry optimization calculation.

ParameterDescriptionCalculated Value (DFT/B3LYP/6-31G(d))
Bond LengthC1=C21.34 Å
Bond LengthC2-C(methyl)1.51 Å
Bond AngleC(ethyl)-C1=C2122.5°
Dihedral AngleH-C(ethyl)-C1=C2178.0°

Conformational Energy Calculations

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states that are difficult or impossible to observe experimentally.

A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for reactants to become products. libretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. msu.edu This structure is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. libretexts.orgacs.org For 1-ethyl-2-methyl-cyclohexene, one could characterize the transition states for reactions such as electrophilic addition to the double bond or catalytic hydrogenation. The calculated energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. csbsju.edu

Transition State Characterization

Stereochemical Prediction and Rationalization

Many chemical reactions can produce multiple stereoisomers. Computational chemistry offers a powerful method for predicting and explaining the observed stereoselectivity. acs.org

For 1-ethyl-2-methyl-cyclohexene, the double bond is prochiral. An attack by a reagent, such as in epoxidation or hydroboration, can occur from either the top face or the bottom face of the ring. The ethyl and methyl groups create a sterically biased environment, meaning one face is likely more accessible than the other.

By calculating the transition state energies for the attack on each face, one can predict the major product. researchgate.net The reaction pathway with the lower activation energy will be faster and thus yield the predominant stereoisomer. msu.edu Computational analysis can quantify the steric hindrance offered by the pseudo-axial or pseudo-equatorial methyl group and the orientation of the ethyl group, providing a detailed, quantitative rationalization for the stereochemical outcome. acs.org

Table 3: Hypothetical Activation Energies for Competing Stereochemical Pathways This table illustrates how computational data can be used to predict stereoselectivity.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway AAttack from the face opposite the methyl group12.5Major Product
Pathway BAttack from the same face as the methyl group14.8Minor Product

Intermolecular Interactions and Agglomeration Studies of Derivatives

Theoretical and computational chemistry provides powerful tools for understanding the non-covalent forces that govern the self-assembly and agglomeration of molecules. While specific computational studies focusing exclusively on derivatives of Cyclohexene, 1-ethyl-2-methyl- are limited in publicly accessible literature, a comprehensive understanding can be built from theoretical investigations into analogous substituted cyclohexene and cyclohexane (B81311) systems. These studies reveal the fundamental principles of how molecular structure dictates intermolecular interactions and subsequent aggregation behavior.

The aggregation of molecules is driven by a delicate balance of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and hydrogen bonds. For non-polar derivatives of Cyclohexene, 1-ethyl-2-methyl-, aggregation is primarily governed by London dispersion—weak, transient attractions arising from temporary fluctuations in electron density. However, the introduction of polar functional groups (e.g., hydroxyl, carboxyl, or amide groups) creates derivatives with significantly different interaction profiles, where stronger, more directional forces like hydrogen bonds can dominate the agglomeration process.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in quantifying these interactions. researchgate.net High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) often serve as a "gold standard" for benchmark calculations, providing highly accurate interaction energies. ua.es DFT functionals, particularly those including empirical dispersion corrections (e.g., B97-D3, M06-2X), have proven effective in modeling the non-covalent interactions that are crucial for describing the stability of molecular aggregates. ua.esaip.org

Research findings on related systems demonstrate that the process of agglomeration is typically studied by analyzing the formation of molecular dimers. Computational chemists identify energetically significant dimer configurations and calculate their interaction energies. The Quantum Theory of Atoms in Molecules (QTAIM) is a common technique used to analyze the topology of the electron density, which helps to characterize the nature and strength of the specific intermolecular bonds (e.g., hydrogen bonds, C-H···π interactions) that stabilize these dimers. mdpi.com

Detailed Research Findings

To illustrate the findings typical of such research, consider a hypothetical hydroxylated derivative, 1-ethyl-2-methylcyclohex-1-en-4-ol . Computational analysis would explore various dimer configurations to find the most stable aggregate structures. The interaction energy (ΔE) for each dimer, along with its constituent energy components (electrostatic, polarization, dispersion, and repulsion), can be calculated to understand the nature of the stabilizing forces.

Table 1: Calculated Interaction Energies (kcal/mol) for Hypothetical Dimer Configurations of 1-ethyl-2-methylcyclohex-1-en-4-ol at the B97-D3/def2-TZVP Level of Theory.
Dimer ConfigurationΔETotal (Interaction Energy)ΔEElectrostaticΔEPolarizationΔEDispersionΔERepulsionKey Stabilizing Interaction
Head-to-Tail (H-Bonded)-8.5-7.2-2.1-4.8+5.6O-H···O Hydrogen Bond
Stacked (Dispersion)-4.2-1.5-0.8-6.5+4.6Dispersion between rings
T-Shaped (Dispersion/CH-π)-3.1-1.1-0.5-5.3+3.8Dispersion and weak C-H···π

The data in Table 1, modeled after findings for similar functionalized cyclic systems, shows that the dimer stabilized by a strong, directional hydrogen bond is significantly more stable than configurations stabilized primarily by dispersion forces. mdpi.com

Furthermore, the type of functional group on the derivative molecule has a profound effect on the agglomeration potential. By systematically varying the substituent, computational studies can predict how chemical modifications will influence the strength of intermolecular binding.

Table 2: Effect of Substituent on the Calculated Dimerization Energy (kcal/mol) for the Most Stable Dimer of a Cyclohexene, 1-ethyl-2-methyl- Derivative.
Derivative CompoundSubstituent (at C4)Dominant Interaction ForceCalculated Interaction Energy (ΔETotal)
Cyclohexene, 1-ethyl-2-methyl--HLondon Dispersion-2.5
1-ethyl-2-methylcyclohex-1-en-4-ol-OHHydrogen Bonding-8.5
4-carboxy-1-ethyl-2-methylcyclohex-1-ene-COOHDual Hydrogen Bonding-14.2

As illustrated in Table 2, introducing a hydroxyl (-OH) group leads to strong hydrogen bonding and a significantly more stable dimer. acs.org A carboxylic acid (-COOH) group can form even more stable, dually hydrogen-bonded dimer structures, further increasing the interaction energy and the propensity for agglomeration. These theoretical findings are crucial for designing derivatives with specific aggregation properties for applications in materials science and supramolecular chemistry.

Mechanistic Investigations into Reactions Involving Cyclohexene, 1 Ethyl 2 Methyl

Elucidation of Reaction Pathways and Intermediates

The reactivity of Cyclohexene (B86901), 1-ethyl-2-methyl-, a trisubstituted alkene, is dominated by the electron-rich nature of its carbon-carbon double bond. This functional group serves as a nucleophile, readily undergoing electrophilic addition reactions. Mechanistic studies have identified several key pathways and the transient species that govern the product outcomes.

Electrophilic Addition of Hydrogen Halides and Water (Hydration): In the presence of protic acids like hydrogen halides (HX) or aqueous acid (H₃O⁺), 1-ethyl-2-methylcyclohexene undergoes electrophilic addition. The mechanism is a stepwise process initiated by the protonation of the double bond. pressbooks.pub This initial step is regioselective, with the proton adding to the C2 carbon (the less substituted carbon of the double bond). This preference leads to the formation of a more stable tertiary carbocation intermediate at the C1 position. libretexts.orgpressbooks.pub The subsequent step involves the rapid nucleophilic attack on this carbocation by a halide ion (X⁻) or a water molecule. In the case of hydration, a final deprotonation step yields the corresponding alcohol, 1-ethyl-2-methylcyclohexanol (B1614814). ontosight.ailibretexts.org

Epoxidation: Reaction with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. libretexts.org The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, passing through a cyclic transition state. libretexts.orglumenlearning.com This reaction creates a three-membered ring containing oxygen, known as an oxacyclopropane or epoxide ring, fused to the cyclohexane (B81311) frame. The stereochemistry of the starting alkene is retained in the product. lumenlearning.com

Ozonolysis: Ozonolysis provides a method for the complete cleavage of the double bond. The reaction proceeds through the formation of an initial, unstable intermediate called a molozonide, which rapidly rearranges to a more stable ozonide intermediate. masterorganicchemistry.com This ozonide can then be treated with different reagents in a "work-up" step to yield various carbonyl-containing products. A reductive workup (e.g., using dimethyl sulfide) cleaves the ozonide to form two carbonyl compounds, in this case, a ketone (butan-2-one) and another ketone (5-oxohexanal), effectively breaking the ring. masterorganicchemistry.com An oxidative workup (e.g., using hydrogen peroxide) would oxidize any aldehyde products to carboxylic acids. masterorganicchemistry.com

Catalytic Hydrogenation: The double bond of 1-ethyl-2-methylcyclohexene can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves molecular hydrogen (H₂) and a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chegg.com The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition), yielding 1-ethyl-2-methylcyclohexane.

The table below summarizes the primary reaction pathways and the characteristic intermediates for Cyclohexene, 1-ethyl-2-methyl-.

Reaction TypeReagent(s)Key Intermediate(s)Final Product Type
HydrohalogenationHBr, HClTertiary CarbocationAlkyl Halide
HydrationH₂O, H₂SO₄ (cat.)Tertiary CarbocationAlcohol
Epoxidationm-CPBAEpoxide (Oxacyclopropane)Epoxide
Ozonolysis1. O₃; 2. (CH₃)₂SMolozonide, OzonideKetones/Aldehydes
Catalytic HydrogenationH₂, Pd/CSurface-adsorbed speciesAlkane

Kinetic Studies and Rate Law Determination

Kinetic studies of reactions involving Cyclohexene, 1-ethyl-2-methyl- are fundamental to understanding reaction rates and optimizing conditions. For many of its characteristic reactions, particularly electrophilic additions, the rate law provides insight into the molecularity of the rate-determining step.

For acid-catalyzed hydration and hydrohalogenation, the formation of the carbocation intermediate is the slowest step in the reaction sequence and is therefore the rate-determining step. pressbooks.pub The transition state for this step involves both the alkene and the electrophile (e.g., H₃O⁺). Consequently, the reaction exhibits second-order kinetics.

Rate Law: Rate = k [Alkene] [Electrophile]

The rate of reaction is highly dependent on the structure of the alkene. The presence of electron-donating alkyl groups (ethyl and methyl) on the double bond of 1-ethyl-2-methylcyclohexene increases its nucleophilicity compared to unsubstituted cyclohexene. This heightened electron density leads to a faster reaction rate because it stabilizes the electron-deficient transition state leading to the carbocation. lumenlearning.com More substituted alkenes generally react faster in electrophilic additions. libretexts.org

Modern mechanistic studies employ computational chemistry to correlate electronic properties with reactivity. For instance, in a study on the hydroamination of various alkenes, the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene was used to predict catalytic productivity. acs.org Alkenes with lower LUMO energies were found to be more reactive. While this specific study used 1-methylcyclohexene, the same principles apply, allowing for a quantitative prediction of reactivity based on molecular orbital energies. acs.org

Kinetic modeling for related cycloalkanes, particularly in combustion chemistry, reveals highly complex reaction networks with hundreds or thousands of elementary reactions, each with a specific rate constant. researchgate.netcornell.edu While not focused on solution-phase synthesis, these models underscore the intricate nature of a full kinetic description.

The following table conceptually illustrates the effect of alkene substitution on relative reaction rates in electrophilic additions.

AlkeneSubstitution PatternRelative Rate (Conceptual)
EtheneUnsubstituted1
PropeneMonosubstituted10²
CyclohexeneDisubstituted10⁴
1-MethylcyclohexeneTrisubstituted10⁵
Cyclohexene, 1-ethyl-2-methyl- Trisubstituted>10⁵

Role of Carbocation Intermediates and Rearrangements

Carbocation intermediates are central to the mechanisms of several key reactions of 1-ethyl-2-methylcyclohexene, including acid-catalyzed hydration and hydrohalogenation. The stability and fate of these intermediates dictate the regiochemical outcome of the reaction.

Following Markovnikov's rule, the addition of an electrophile (H⁺) to the double bond of 1-ethyl-2-methylcyclohexene can theoretically lead to two different carbocations. libretexts.orgpressbooks.pub However, the pathway that produces the more stable carbocation is overwhelmingly favored. uomustansiriyah.edu.iq

Pathway A (Favored): Protonation at C2 places the positive charge on C1, forming a tertiary carbocation . This carbocation is stabilized by inductive effects and hyperconjugation from the three attached alkyl groups (ethyl, methyl, and the cyclohexyl ring itself).

Pathway B (Disfavored): Protonation at C1 places the positive charge on C2, forming a secondary carbocation . This is significantly less stable than the tertiary alternative.

The large energy difference between these intermediates ensures that the reaction proceeds almost exclusively through the tertiary carbocation, leading to the formation of the Markovnikov product. pressbooks.pubpearson.com

Carbocation IntermediatePosition of ChargeTypeRelative Stability
Favored IntermediateC1TertiaryHigh
Disfavored IntermediateC2SecondaryLow

Carbocation Rearrangements: A common feature of reactions involving carbocation intermediates is their potential to rearrange to a more stable form, typically via a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.commasterorganicchemistry.com However, in the case of 1-ethyl-2-methylcyclohexene, the initially formed carbocation is already tertiary and is the most stable cation that can be readily formed. Therefore, rearrangement of this specific intermediate is not energetically favorable and is generally not observed.

However, rearrangements are prominent in related systems. For example, the acid-mediated dehydration of 2-methylcyclohexanol (B165396) can form 1-ethylcyclopent-1-ene as a minor product through a complex mechanism involving a secondary carbocation that undergoes a ring contraction—a type of alkyl shift—to relieve ring strain and eventually form a more stable rearranged product. chegg.comchegg.com This highlights that while the primary carbocation from 1-ethyl-2-methylcyclohexene is stable, carbocation rearrangements are a crucial consideration in the broader context of cyclohexyl systems.

Influence of Catalysts and Reagents on Reaction Mechanism

The choice of catalysts and reagents is critical in directing the reaction of 1-ethyl-2-methylcyclohexene down a specific mechanistic pathway to achieve a desired transformation.

Acid Catalysts: In hydration reactions, a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid is essential. libretexts.orglibretexts.org The acid's role is to protonate the alkene, initiating the reaction by forming the key carbocation intermediate. Water alone is not acidic enough to serve as the electrophile. libretexts.org The catalyst is regenerated in the final step, meaning only a catalytic amount is required.

Metal Catalysts in Hydrogenation: Catalytic hydrogenation requires a metal catalyst, most commonly palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). chegg.com The catalyst provides a surface on which the H-H bond is cleaved and the alkene is adsorbed, facilitating the addition of hydrogen atoms. The choice of catalyst and reaction conditions (pressure, temperature) can influence the reaction rate and selectivity. For instance, the hydrogenation of a related compound, 1-ethyl-3-methylcyclohexene, proceeds rapidly under 30 atm of H₂ using an iron-based catalyst system.

Oxidizing Reagents: The nature of the oxidizing agent determines the outcome of oxidation reactions.

Peroxycarboxylic acids (e.g., m-CPBA) act as electrophilic oxygen donors, leading to epoxidation via a concerted mechanism without ionic intermediates. libretexts.org The use of a non-aqueous, aprotic solvent like chloroform (B151607) is important to prevent the subsequent acid- or base-catalyzed opening of the epoxide ring. libretexts.org

Ozone (O₃) is a powerful oxidizing agent that cleaves the double bond entirely. The mechanism involves cycloaddition to form an ozonide. masterorganicchemistry.com The subsequent workup reagent (e.g., a reducing agent like dimethyl sulfide (B99878) or an oxidizing agent like hydrogen peroxide) determines the final product's oxidation state (aldehyde/ketone vs. carboxylic acid). masterorganicchemistry.com

Solvents and Competing Nucleophiles: The solvent can play a direct role in the mechanism. In the bromination of an alkene, if a nucleophilic solvent like methanol (B129727) is used instead of an inert one, the solvent can compete with the bromide ion to attack the cyclic bromonium ion intermediate. pearson.com This results in the formation of a bromomethoxy product alongside the expected dibromoalkane, demonstrating the solvent's ability to alter the product distribution by participating in the reaction.

The table below outlines the influence of selected catalysts and reagents on the reaction of Cyclohexene, 1-ethyl-2-methyl-.

Catalyst/ReagentReaction TypeRole in Mechanism
H₂SO₄ (dilute)HydrationProtonates the alkene to form a carbocation intermediate. libretexts.org
Pd/CHydrogenationProvides a surface for H₂ activation and addition. chegg.com
m-CPBAEpoxidationDelivers an oxygen atom in a concerted step. libretexts.org
Ozone (O₃)OzonolysisCleaves the C=C bond via an ozonide intermediate. masterorganicchemistry.com
Methanol (as solvent)HalogenationCan act as a competing nucleophile. pearson.com

Environmental Chemistry and Atmospheric Degradation of Cyclohexene, 1 Ethyl 2 Methyl

Formation of Secondary Atmospheric Pollutants and Intermediates

The atmospheric oxidation of Cyclohexene (B86901), 1-ethyl-2-methyl- leads to a wide array of secondary pollutants and reaction intermediates. The initial reactions with OH, O₃, and NO₃ produce radical species that propagate chain reactions in the atmosphere.

The oxidation products are typically more oxygenated and less volatile than the parent compound. A key intermediate identified from the ozonolysis of 1-ethyl-2-methylcyclohexene is 2,7-nonanedione . chegg.comchegg.com

C₉H₁₆ + O₃ → CH₃C(=O)(CH₂)₄C(=O)CH₂CH₃

Such dicarbonyl compounds are of significant atmospheric interest because they can undergo further photochemical reactions or contribute to the formation of Secondary Organic Aerosol (SOA). researchgate.net SOA is a major component of atmospheric particulate matter (PM₂.₅) and is formed when low-volatility oxidation products partition from the gas phase to the particle phase. iiasa.ac.at The oxidation products of 1-ethyl-2-methylcyclohexene, such as dicarbonyls, hydroxy-carbonyls, and organic nitrates, are potential SOA precursors.

Table 2: Known and Potential Intermediates from the Atmospheric Degradation of Cyclohexene, 1-ethyl-2-methyl-

Degradation PathwayKey Intermediates/ProductsAtmospheric Significance
Ozonolysis (O₃)2,7-nonanedione chegg.comchegg.comKnown SOA Precursor
OH Radical ReactionHydroxy-carbonyls, DicarbonylsPotential SOA Precursors
NO₃ Radical ReactionOrganic Nitrates, Nitrooxy-carbonylsNighttime Chemistry, SOA Formation

Kinetic Modeling of Atmospheric Degradation Processes

Kinetic modeling is a computational tool used to simulate the complex set of reactions that a VOC undergoes in the atmosphere. ifpenergiesnouvelles.fr These models use rate constants and product yields from laboratory studies to predict the concentration of the parent compound and its degradation products over time under various atmospheric conditions. nih.gov

For Cyclohexene, 1-ethyl-2-methyl-, a detailed kinetic model would include:

Rate expressions for the initial reactions with OH, O₃, and NO₃.

Branching ratios for the different reaction pathways.

Subsequent reactions of the resulting radical and stable intermediates. researchgate.net

Gas-to-particle partitioning coefficients for low-volatility products to predict SOA formation. researchgate.net

Due to the lack of specific experimental data for 1-ethyl-2-methylcyclohexene, kinetic models would currently rely on estimations and structure-activity relationships (SARs), using data from cyclohexene, methylcyclohexene, and other cyclic alkenes as a basis. researchgate.netresearchgate.net The development of a detailed, explicit kinetic model requires experimental determination of the temperature and pressure-dependent rate coefficients and product branching ratios for the key degradation reactions. nrel.gov Such models are essential for assessing the impact of specific VOCs like 1-ethyl-2-methylcyclohexene on ozone and SOA formation in air quality simulations.

Applications of Cyclohexene, 1 Ethyl 2 Methyl in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Other Chemicals

Cyclohexene (B86901), 1-ethyl-2-methyl- is a significant intermediate in the synthesis of various organic compounds. ontosight.ai Its reactivity, largely dictated by the carbon-carbon double bond within the cyclohexene ring, allows for a multitude of chemical transformations. These reactions include addition reactions with hydrogen (hydrogenation) and halogens, which convert the unsaturated ring into a saturated cyclohexane (B81311) derivative. ontosight.ai This property is fundamental to its role as a stepping stone for creating more complex molecules that may be used in the development of pharmaceuticals, agrochemicals, and fragrances. ontosight.ai

The strategic placement of the ethyl and methyl groups on the cyclohexene ring influences the regioselectivity and stereoselectivity of these reactions, providing a pathway to specific isomers of substituted cyclohexanes. For instance, the hydrogenation of 1-ethyl-2-methylcyclohexene can yield different stereoisomers of 1-ethyl-2-methylcyclohexane, such as the cis and trans isomers. guidechem.comyoutube.com The specific isomer obtained can be crucial for the desired properties and bioactivity of the final product.

The versatility of this compound as an intermediate is further highlighted by its ability to undergo oxidation reactions, which can lead to the formation of corresponding alcohols, ketones, or carboxylic acids. These functionalized derivatives are valuable in their own right as intermediates in further synthetic steps.

Precursor for Advanced Polymer Materials and Monomers

The double bond in Cyclohexene, 1-ethyl-2-methyl- makes it a candidate for polymerization reactions, serving as a monomer for the creation of advanced polymer materials. ontosight.ai Alkenes, in general, are the fundamental building blocks for many common plastics and synthetic materials. wou.edu The polymerization of cycloalkenes can lead to polymers with unique properties, such as high thermal stability and specific mechanical characteristics, which are influenced by the cyclic nature of the monomer unit.

While specific large-scale industrial applications for polymers derived solely from 1-ethyl-2-methylcyclohexene are not widely documented, its potential as a comonomer in copolymerization reactions is significant. By incorporating this substituted cyclohexene into a polymer chain with other monomers, material scientists can tailor the properties of the resulting polymer. The ethyl and methyl groups would introduce specific steric bulk and alter the polymer's crystallinity, solubility, and thermal behavior.

Building Block for Complex Cyclic and Polycyclic Systems

The structure of Cyclohexene, 1-ethyl-2-methyl- makes it an excellent starting point for the construction of more intricate cyclic and polycyclic frameworks. A key reaction in this context is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. msu.edu While cyclohexene itself can act as a dienophile, derivatives like 1-ethyl-2-methylcyclohexene can be strategically employed to build bicyclic systems. msu.edu

Furthermore, reactions involving the double bond can be used to introduce functional groups that can then participate in intramolecular cyclization reactions, leading to the formation of fused or bridged ring systems. For example, epoxidation of the double bond followed by acid-catalyzed ring-opening can introduce functionalities that, with further synthetic manipulation, can close to form a new ring. msu.edu The synthesis of complex polycyclic aromatic compounds often involves the strategic fusion of multiple rings, a process where substituted cyclic precursors play a crucial role. acs.org

The ability to control the stereochemistry during these transformations is a critical aspect of modern organic synthesis. libretexts.org The existing stereocenters in chiral isomers of related saturated compounds like (1S,2R)-1-ethyl-2-methylcyclohexane highlight the importance of stereochemical control in building complex molecules. guidechem.com

Synthetic Utility in Multi-Step Reaction Sequences

The true value of Cyclohexene, 1-ethyl-2-methyl- in advanced organic synthesis is often realized in the context of multi-step reaction sequences. libretexts.orglibretexts.org Organic synthesis frequently involves a series of carefully planned reactions to transform a simple starting material into a complex target molecule. lumenlearning.com The reactivity of the alkene functional group in 1-ethyl-2-methylcyclohexene allows for a variety of transformations, making it a versatile node in a synthetic pathway. libretexts.org

For instance, a synthetic plan might involve an initial reaction at the double bond, followed by modifications of the substituent groups or the cyclohexane ring itself. The concept of retrosynthetic analysis, where a target molecule is deconstructed into simpler precursors, often identifies key intermediates like substituted cyclohexenes. msu.edu

The strategic use of protecting groups and the careful selection of reagents are paramount in multi-step syntheses involving intermediates like 1-ethyl-2-methylcyclohexene to ensure that reactions occur at the desired position and with the correct stereochemistry. The ability to perform a sequence of reactions, such as halogenation followed by elimination to introduce a new double bond at a different position, or oxidation to introduce a carbonyl group, underscores the synthetic utility of this compound. youtube.com

Table 1: Properties of Cyclohexene, 1-ethyl-2-methyl- and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Synthetic Feature
Cyclohexene, 1-ethyl-2-methyl- 19780-54-2 C9H16 124.22 Alkene for addition and polymerization reactions. ontosight.ainih.gov
1-Ethyl-2-methylcyclohexane 3728-54-9 C9H18 126.24 Saturated analog, useful in conformational analysis. nih.gov
(1S,2R)-1-ethyl-2-methylcyclohexane 130365-45-6 C9H18 126.24 Chiral building block for stereospecific synthesis. guidechem.com
cis-1-Ethyl-2-methylcyclohexane 4923-77-7 C9H18 126.24 Stereoisomer for studying conformational preferences. youtube.comchemspider.com
trans-1-Ethyl-2-methylcyclohexane 4923-78-8 C9H18 126.24 Thermodynamically more stable stereoisomer. chemeo.com
Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate 487-51-4 C10H14O3 182.22 Functionalized cyclohexene with potential for further derivatization. cymitquimica.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-2-methyl-cyclohexene?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol. Concentrated sulfuric or phosphoric acid (commonly used in cyclohexene synthesis) facilitates the elimination reaction by protonating the hydroxyl group, forming a carbocation intermediate, followed by β-hydrogen elimination to yield the alkene . Reaction conditions (e.g., temperature, acid strength) must be optimized to minimize side reactions like rearrangements.

Q. How can the presence of the alkene double bond in 1-ethyl-2-methyl-cyclohexene be confirmed experimentally?

  • Methodological Answer : Bromine water or a solution of bromine in CCl₄ is used to test unsaturation. The rapid decolorization of bromine indicates the presence of a double bond via electrophilic addition. Alternatively, Baeyer’s test (aqueous KMnO₄) oxidizes the double bond, turning the purple solution brown due to MnO₂ precipitation .

Q. What spectroscopic techniques are most effective for characterizing 1-ethyl-2-methyl-cyclohexene?

  • Methodological Answer :

  • NMR : ¹H NMR reveals proton environments near the double bond and substituents. The ethyl and methyl groups split signals due to coupling, while the alkene protons appear downfield (δ 4.5–6.5 ppm).
  • GC-MS : Gas chromatography-mass spectrometry identifies purity and molecular weight (C₉H₁₆, m/z 124). Retention indices and fragmentation patterns distinguish it from structural isomers .

Q. What thermodynamic properties are critical for storage and handling of 1-ethyl-2-methyl-cyclohexene?

  • Methodological Answer : Key properties include:

  • Density : ~0.81 g/cm³ (similar to cyclohexene derivatives) .
  • Boiling Point : Estimated via GC retention data for substituted cyclohexenes .
  • Heat Capacity : Experimental values for cyclohexene (0.21 g/L solubility, 0.81 g/cm³ density) guide storage at 2–30°C to prevent degradation .

Advanced Research Questions

Q. How do substituents (ethyl/methyl) influence the hydrogenation kinetics of 1-ethyl-2-methyl-cyclohexene?

  • Methodological Answer : Steric hindrance from substituents slows hydrogenation rates. Catalytic studies using Ru-Zn systems with NaOH additives (as in benzene hydrogenation) show that substituents alter adsorption on catalyst surfaces. Kinetic modeling (e.g., Langmuir-Hinshelwood) quantifies activation barriers and selectivity .

Q. What strategies resolve contradictions in catalytic efficiency data for substituted cyclohexenes?

  • Methodological Answer : Contradictions arise from variable catalyst preparation (e.g., ZnO dispersion in Ru-Zn systems) or reaction conditions (pressure, additives). Controlled experiments with standardized catalysts (e.g., hydroxyapatite-supported Ru-Zn) and in-situ characterization (XRD, TEM) isolate variables affecting cyclohexene yield and selectivity .

Q. How can isotopologues of 1-ethyl-2-methyl-cyclohexene be synthesized for mechanistic studies?

  • Methodological Answer : Isotopic labeling (e.g., deuterium or ¹³C) is achieved via:

  • Deuterated Precursors : Use D₂O or deuterated alcohols in dehydration reactions.
  • Catalytic Exchange : Hydrogenate benzene derivatives with D₂ over metal catalysts to introduce deuterium at specific positions .

Q. What computational methods predict the regioselectivity of electrophilic additions to 1-ethyl-2-methyl-cyclohexene?

  • Methodological Answer : Density Functional Theory (DFT) calculates carbocation stability and transition states. For example, Markovnikov addition to the double bond is modeled by comparing energy barriers for protonation at substituted vs. unsubstituted carbons. Molecular dynamics simulations further validate steric and electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.